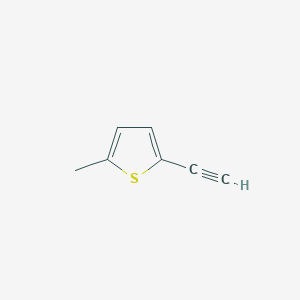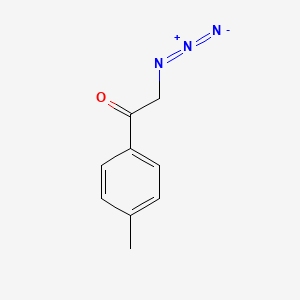
Fmoc-3,5-difluoro-D-phenylalanine
説明
Fmoc-3,5-difluoro-D-phenylalanine, also known as Fmoc-DFP, is a modified amino acid. It is used for producing high-quality peptides . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular formula of this compound is C24H19F2NO4 . Its molecular weight is 423.4 g/mol .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It is slightly soluble in water .科学的研究の応用
Self-Assembly and Hydrogelation
The incorporation of halogen substituents into the aromatic side-chain of Fmoc-protected aromatic amino acids, including derivatives like Fmoc-3,5-difluoro-D-phenylalanine, significantly enhances their ability to undergo efficient self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. These halogenated side-chains influence the self-assembly rate and the rheological properties of the resultant hydrogels, demonstrating the role of minimal atomic substitutions in tuning gelation properties (Ryan et al., 2010). Similarly, Fmoc-protected pentafluorophenylalanine (Fmoc-F5-Phe) undergoes rapid self-assembly into rigid supramolecular gels, indicating that fluorous and π–π interactions are primary determinants for molecular recognition and self-assembly (Ryan et al., 2010).
Antibacterial Composite Materials
The use of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine-OH, has shown promising advancements in developing antibacterial and anti-inflammatory biomedical materials. Nanoassemblies formed by these compounds exhibit significant effects on bacterial morphology and viability without being cytotoxic to mammalian cell lines, highlighting their potential in designing enhanced composite materials for biomedical applications (Schnaider et al., 2019).
Signal Transduction Studies
Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine has been synthesized as a phosphotyrosyl mimetic, suitable for preparing inhibitors directed against various signal transduction pathways, including SH2 and PTP domains and protein-tyrosine phosphatases. This demonstrates the potential of this compound derivatives in signal transduction research (Yao et al., 1999).
C-terminal Modification Influence
The study on the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, including this compound, has highlighted the complex nature of monomer/solvent interactions. These interactions significantly influence self-assembly and hydrogelation, providing insights for developing optimal amino acid low molecular weight hydrogelators for complex media gelation (Ryan et al., 2011).
Safety and Hazards
作用機序
Target of Action
, suggesting that it may interact with proteins or peptides in the body.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis and degradation pathways.
Pharmacokinetics
, which could impact its bioavailability and distribution in the body.
特性
IUPAC Name |
(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEQBZISDRNPFC-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427324 | |
| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-25-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






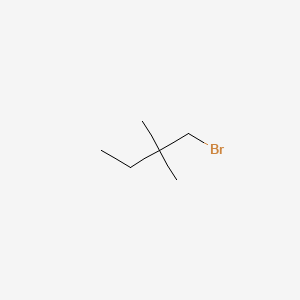

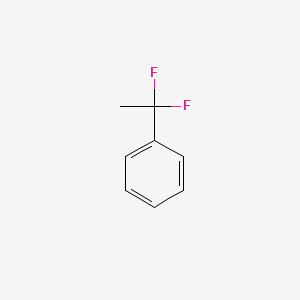
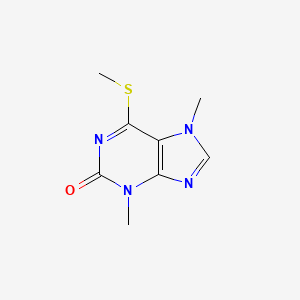



![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)
